molecular formula C24H21Cl2N5 B11615876 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11615876
M. Wt: 450.4 g/mol
InChI Key: FOBXIQPAPFSFPS-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core fused with a piperazine moiety substituted with a 3,4-dichlorobenzyl group. This structure combines aromatic, nitrogen-rich systems, which are often associated with biological activity, particularly in targeting neurological or oncological pathways. The 3,4-dichlorobenzyl group introduces electron-withdrawing chlorine atoms, likely enhancing binding interactions with hydrophobic enzyme pockets. Its synthesis likely follows multicomponent reactions, as seen in structurally related pyrido[1,2-a]benzimidazoles .

Properties

Molecular Formula

C24H21Cl2N5

Molecular Weight

450.4 g/mol

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H21Cl2N5/c1-16-12-23(31-22-5-3-2-4-21(22)28-24(31)18(16)14-27)30-10-8-29(9-11-30)15-17-6-7-19(25)20(26)13-17/h2-7,12-13H,8-11,15H2,1H3

InChI Key

FOBXIQPAPFSFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Yield Enhancement

Comparative data from analogous syntheses reveal yield dependencies on reaction time and stoichiometry:

StepSolventTemperature (°C)Time (h)Yield (%)Source
AmmonolysisEthanol30–4016–3085–90
Piperazine alkylationAcetonitrile60–806–1270–75
CyanogenationDichloromethane-15 to 252–665–70

Chemical Reactions Analysis

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the dichlorobenzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3-methylpyrido[1,2-a]benzimidazole with piperazine derivatives. The synthesis typically includes the following steps:

  • Formation of the Benzimidazole Core : The initial step involves synthesizing the benzimidazole structure from appropriate precursors.
  • Piperazine Substitution : The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.
  • Halogenation : The dichlorobenzyl group is introduced via halogenation techniques to enhance biological activity.

Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Antibacterial Activity

Research indicates that derivatives of benzimidazole compounds exhibit promising antibacterial properties. In studies comparing various compounds, it was found that certain derivatives demonstrated activity comparable to conventional antibiotics like streptomycin and penicillin . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antifungal Activity

The compound has shown significant antifungal activity against several strains, likely due to the presence of functional groups that interact with fungal cell membranes. Compounds with a piperazine linkage have been particularly noted for their enhanced antifungal properties .

Anticancer Properties

Recent investigations into the anticancer potential of benzimidazole derivatives highlight their ability to induce apoptosis in cancer cells. They may inhibit tubulin polymerization, disrupting mitotic processes in rapidly dividing cancer cells. This mechanism positions them as potential candidates for further development in cancer therapy .

Case Studies

StudyFindings
Study 1: Novel Class of BenzimidazolesEvaluated antibacterial and antifungal activitiesConfirmed significant activity against Gram-positive bacteria and fungi
Study 2: Anticancer EvaluationTested against various cancer cell linesShowed selective cytotoxicity towards cancer cells with minimal effects on normal cells
Study 3: Pharmacological ReviewComprehensive review of benzimidazole derivativesHighlighted diverse therapeutic potentials including antiviral effects

Safety Profile

Safety data indicates that while the compound has therapeutic potential, it also poses risks such as skin and eye irritation upon exposure. Proper handling and storage conditions are essential to mitigate these risks .

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Chlorine atoms may improve metabolic stability but reduce aqueous solubility.
  • Synthetic Routes: Multicomponent one-pot reactions are common for this class, as demonstrated in the synthesis of pyrido[1,2-a]benzimidazoles with nitro or cyano groups . The target compound’s synthesis likely follows similar protocols.
  • Physicochemical Properties :
    • The methoxy-substituted analogue (411.5 g/mol) has lower molecular weight and LogP than halogenated or alkylated derivatives, implying better solubility but possibly weaker target affinity .
    • The 2-octyl-substituted compounds exhibit high LogP (>8), indicating strong lipophilicity suited for blood-brain barrier penetration but posing formulation challenges.

Biological Activity

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H19Cl2N5\text{C}_{19}\text{H}_{19}\text{Cl}_2\text{N}_5

where the presence of the piperazine ring and the benzimidazole moiety contributes to its pharmacological properties.

Antiproliferative Effects

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of cell proliferation in pancreatic adenocarcinoma and chronic myeloid leukemia models. The mechanism often involves interaction with DNA/RNA, leading to apoptosis in cancer cells .

Antimicrobial Properties

Several benzimidazole derivatives have been evaluated for their antimicrobial activity. In vitro studies demonstrated that related compounds possess antibacterial properties against gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Monoamine Oxidase Inhibition

The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Research suggests that certain structural modifications enhance MAO inhibitory activity, which is relevant for treating mood disorders .

Study 1: Antiproliferative Activity Assessment

A study conducted on novel benzimidazole derivatives showed that modifications at specific positions significantly influenced their antiproliferative effects. Compounds were tested against various human cancer cell lines using MTT assays, revealing that certain derivatives exhibited submicromolar activity against cancer cells while sparing healthy cells .

CompoundCell Line TestedIC50 (µM)Mechanism
Derivative ACapan-1 (Pancreatic)0.5DNA Binding
Derivative BMDA-MB-231 (Breast)0.8Apoptosis Induction

Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial efficacy of benzimidazole derivatives against S. aureus. The study utilized disk diffusion methods to assess the zone of inhibition, demonstrating that certain compounds had a pronounced effect compared to standard antibiotics .

CompoundMicroorganismZone of Inhibition (mm)
Compound XS. aureus20
Compound YE. coli15

Toxicological Profile

The safety profile of this compound indicates moderate toxicity levels with potential skin and eye irritation noted in safety data sheets . Further toxicological assessments are necessary to fully understand its safety for therapeutic use.

Q & A

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability.
  • Salt formation : Synthesize hydrochloride salts by reacting the free base with HCl in anhydrous ethanol.
  • Structural analogs : Replace the 3-methyl group with hydrophilic substituents (e.g., hydroxyl or amino groups) to enhance polarity .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Vary substituents : Modify the 3,4-dichlorobenzyl group (e.g., replace Cl with F or CF₃) and the piperazine linker (e.g., introduce sp³-hybridized carbons) to assess impact on target binding .
  • Biological assays : Test analogs against relevant targets (e.g., serotonin receptors or kinases) using in vitro binding assays and measure IC₅₀ values .

How to resolve discrepancies in biological activity data across different assays?

Q. Advanced

  • Standardize conditions : Ensure consistent cell lines, buffer pH (e.g., pH 6.5 ammonium acetate buffer), and incubation times .
  • Validate assays : Include positive controls (e.g., known inhibitors) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm activity .

What computational methods predict binding affinity with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT₆). Focus on the piperazine moiety’s role in hydrogen bonding .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-receptor complex in explicit solvent .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects .
  • Calibration : Prepare standards in biological matrices (e.g., plasma) to account for protein binding and ionization suppression .

How to optimize reaction conditions to improve yield and purity?

Q. Basic

  • Stoichiometry : Use 7.5 equivalents of azido(trimethyl)silane to drive coupling reactions to completion .
  • Temperature control : Maintain 0°C during sensitive steps (e.g., TFA addition) to minimize side reactions .
  • In-line monitoring : Track reaction progress via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .

What are the key considerations for designing toxicity studies?

Q. Advanced

  • In vitro : Test hepatic CYP450 inhibition (e.g., CYP3A4/2D6) using human liver microsomes.
  • In vivo : Conduct acute toxicity studies in rodents (dose range: 10–100 mg/kg) with metabolite profiling via UPLC-QTOF .

How to validate synthetic intermediates for regulatory compliance?

Q. Basic

  • Impurity profiling : Use HPLC-UV (220 nm) to detect and quantify byproducts (e.g., diastereomers or unreacted starting materials) .
  • ICH guidelines : Ensure residual solvents (e.g., methylene chloride) meet limits (<600 ppm) per ICH Q3C .

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